

Preparation of ACY-957 stock solution for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACY-957

Cat. No.: B1379075

[Get Quote](#)

Application Notes and Protocols: ACY-957 A Selective HDAC1/2 Inhibitor for Research in Hematological Disorders

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of **ACY-957**, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2. **ACY-957** has emerged as a valuable tool for investigating the epigenetic regulation of gene expression, particularly in the context of hematological disorders such as sickle cell disease and β -thalassemia. These protocols cover the preparation of stock solutions, in vitro enzyme assays, and cellular assays to facilitate reproducible and reliable experimental outcomes.

Chemical Properties and Mechanism of Action

ACY-957 is a biaryl aminobenzamide that selectively inhibits HDAC1 and HDAC2.^[1] This selectivity is achieved through its unique chemical structure, which includes a linker/surface region that binds to the tubular pocket of the HDAC active site and a group that coordinates with the zinc ion, while an internal cavity binding group confers selectivity for HDAC1 and HDAC2.^{[1][2][3]}

The primary mechanism of action of **ACY-957** involves the inhibition of HDAC1 and HDAC2, leading to an increase in histone acetylation. This epigenetic modification plays a crucial role in

regulating gene expression. Specifically, in the context of erythroid differentiation, inhibition of HDAC1/2 by **ACY-957** leads to the activation of the transcription factor GATA2.[4][5] Activated GATA2, in turn, promotes the expression of γ -globin (HBG), a component of fetal hemoglobin (HbF).[1][4][5] The resulting increase in HbF levels has shown therapeutic potential for treating sickle cell disease and β -thalassemia by compensating for the defective adult hemoglobin.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **ACY-957**.

Table 1: Physicochemical Properties of **ACY-957**

Property	Value	Reference
Molecular Weight	429.54 g/mol	[6]
Formula	C ₂₄ H ₂₃ N ₅ OS	[6]
CAS Number	1609389-52-7	[6][7]

Table 2: In Vitro Inhibitory Activity of **ACY-957**

Target	IC ₅₀ (nM)	Reference
HDAC1	7	[1][2][6][7]
HDAC2	18	[1][2][6][7]
HDAC3	1300	[1][2][7]
HDAC4, 5, 6, 7, 8, 9	No inhibition up to 20 μ M	[1][2]
HDAC2 (in primary hematopoietic progenitors)	304	[1][2][7]

Table 3: Solubility of **ACY-957**

Solvent	Concentration	Reference
DMSO	86 mg/mL (200.21 mM)	[6]

Experimental Protocols

Preparation of ACY-957 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **ACY-957** in DMSO.

Materials:

- **ACY-957** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

- Allow the **ACY-957** vial to equilibrate to room temperature before opening.
- Weigh the required amount of **ACY-957** powder using a calibrated analytical balance. For a 10 mM stock solution, use the following calculation:
 - $\text{Volume (L)} = (\text{Mass (g)} / 429.54 \text{ g/mol}) / 0.010 \text{ mol/L}$
- Add the appropriate volume of anhydrous DMSO to the **ACY-957** powder.
- Vortex the solution until the **ACY-957** is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage:

- Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[7]

In Vitro HDAC Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the IC₅₀ of **ACY-957** against purified HDAC enzymes.

Materials:

- Recombinant human HDAC enzymes (HDAC1, HDAC2, etc.)
- Fluorogenic HDAC substrate
- HDAC assay buffer
- **ACY-957** stock solution
- Developer solution
- Black, flat-bottom 96-well plate
- Fluorometric plate reader

Procedure:

- Prepare serial dilutions of **ACY-957** in HDAC assay buffer.
- In a 96-well plate, add the diluted **ACY-957**, the HDAC enzyme, and the assay buffer. Include wells with enzyme and buffer only (positive control) and wells with buffer only (negative control).
- Pre-incubate the plate at 37°C for a specified time (e.g., 24 hours, as aminobenzamides can have slow association rates).^{[1][2]}
- Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 37°C for the recommended time for the specific substrate.
- Stop the reaction by adding the developer solution.

- Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each **ACY-957** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This protocol describes how to assess the effect of **ACY-957** on histone acetylation in cultured cells.

Materials:

- Cell line of interest (e.g., primary human erythroblasts)
- Complete cell culture medium
- **ACY-957** stock solution
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed cells in appropriate culture vessels and allow them to adhere or stabilize.
- Treat the cells with various concentrations of **ACY-957** (e.g., 1 μ M, 5 μ M) or vehicle control (DMSO) for a desired time period (e.g., 24 hours).^[1]
- Harvest the cells by scraping or trypsinization and wash with cold PBS.

- Lyse the cells in lysis buffer and determine the protein concentration.
- Prepare protein lysates for SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against the specific histone acetylation mark.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

Fetal Hemoglobin Induction Assay (Flow Cytometry)

This protocol is for quantifying the induction of fetal hemoglobin (HbF) in erythroid progenitor cells treated with **ACY-957**.

Materials:

- Erythroid progenitor cells (e.g., derived from CD34+ hematopoietic stem cells)
- Erythroid differentiation medium
- **ACY-957** stock solution
- Fixation and permeabilization buffers
- Anti-HbF antibody conjugated to a fluorophore (e.g., FITC or PE)
- Flow cytometer

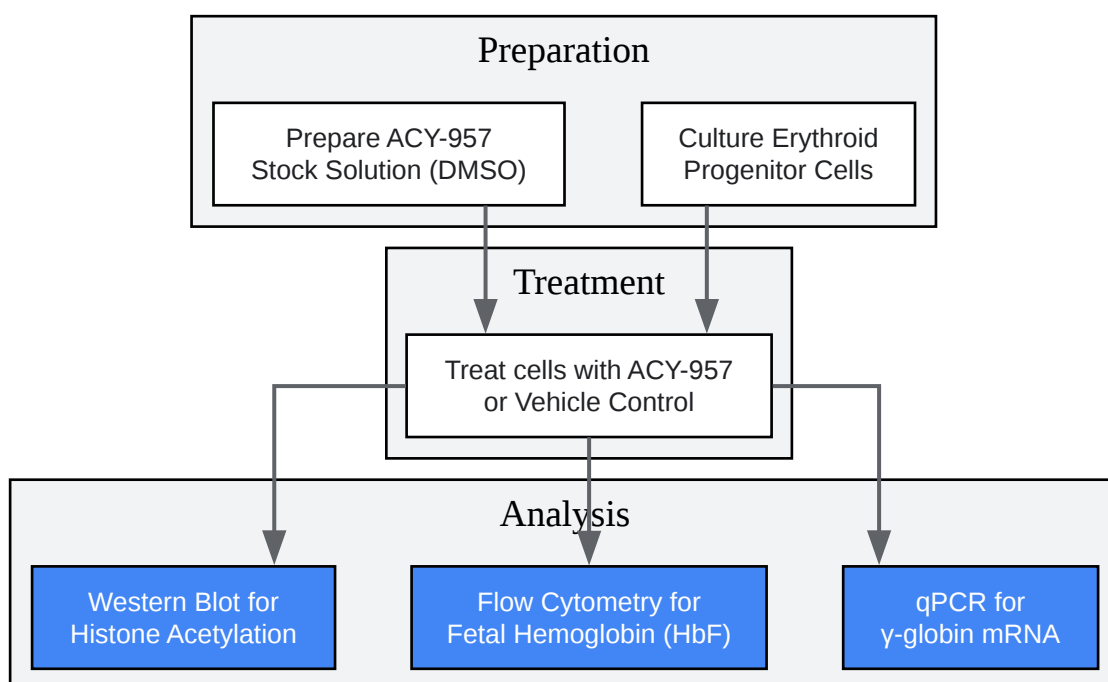
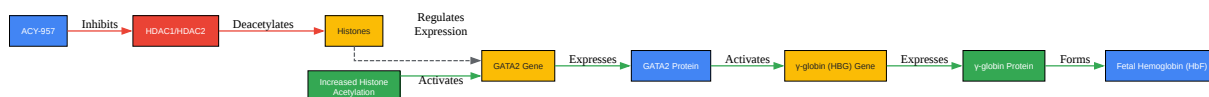
Procedure:

- Culture erythroid progenitor cells in differentiation medium.
- Treat the cells with **ACY-957** (e.g., 1 μ M) or vehicle control for a specified duration (e.g., 3-5 days).^[1]

- Harvest the cells and wash with PBS.
- Fix and permeabilize the cells according to the antibody manufacturer's protocol.
- Stain the cells with the anti-HbF antibody.
- Wash the cells to remove unbound antibody.
- Analyze the cells using a flow cytometer to determine the percentage of HbF-positive cells and the mean fluorescence intensity.

Visualizations

Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 | PLOS One [journals.plos.org]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preparation of ACY-957 stock solution for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1379075#preparation-of-acy-957-stock-solution-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com